molecular formula C13H19N3O2S B2912700 N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201385-56-8

N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2912700
M. Wt: 281.37
InChI Key: GIELDOVUBMXJOF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield, melting point, and spectral data (IR, NMR, MS) were provided, which can be used as a reference for the synthesis of the target compound .


Molecular Structure Analysis

Thiazoles are important heterocyclics exhibiting diverse biological activities . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported in the literature . The colorimetric assays established weak COX-1 inhibitory activity of these compounds compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in the literature . The NMR, IR, and mass spectral data were provided, which can be used as a reference for the target compound .

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that thiazoles are found in many potent biologically active compounds . They have been observed to have several biological activities with lesser side effects .

properties

IUPAC Name

N-[2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-5-13(18)16(4)8-11(17)14-7-6-12-15-9(2)10(3)19-12/h5H,1,6-8H2,2-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIELDOVUBMXJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCNC(=O)CN(C)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2-(dimethyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)-N-methylprop-2-enamide

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